molecular formula C27H29NO4 B12796410 6H-Benzofuro(3,2-c)(1)benzopyran-7-amine, N,N-diethyl-6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, hydrochloride, cis- CAS No. 184900-83-2

6H-Benzofuro(3,2-c)(1)benzopyran-7-amine, N,N-diethyl-6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, hydrochloride, cis-

Cat. No.: B12796410
CAS No.: 184900-83-2
M. Wt: 431.5 g/mol
InChI Key: SOWUFAOKGPBAOK-AJTFRIOCSA-N
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Description

6H-Benzofuro(3,2-c)(1)benzopyran-7-amine, N,N-diethyl-6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, hydrochloride, cis- is a complex organic compound with a unique structure that combines benzofuran and benzopyran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Benzofuro(3,2-c)(1)benzopyran-7-amine, N,N-diethyl-6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, hydrochloride, cis- typically involves multiple steps:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Formation of the Benzopyran Moiety: This involves the cyclization of phenolic compounds with aldehydes or ketones.

    Amination: Introduction of the amine group is typically done through nucleophilic substitution reactions.

    Methoxylation and Phenylmethoxylation:

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenylmethoxy groups.

    Reduction: Reduction reactions can occur at the amine group, converting it to different amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

    Oxidation Products: These include quinones and other oxidized derivatives.

    Reduction Products: These include various amine derivatives.

    Substitution Products: These include halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to study enzyme mechanisms and receptor binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6H-Benzofuro(3,2-c)(1)benzopyran-7-amine, N,N-diethyl-6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, hydrochloride, cis- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6H-Benzofuro(3,2-c)(1)benzopyran-7-amine derivatives: These compounds share a similar core structure but differ in the substituents attached to the core.

    Benzofuran derivatives: These compounds contain the benzofuran moiety and exhibit similar chemical properties.

    Benzopyran derivatives: These compounds contain the benzopyran moiety and are used in similar applications.

Uniqueness

The uniqueness of 6H-Benzofuro(3,2-c)(1)benzopyran-7-amine, N,N-diethyl-6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, hydrochloride, cis- lies in its specific combination of functional groups and its stereochemistry. This unique structure allows for specific interactions with biological targets and distinct chemical reactivity, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

184900-83-2

Molecular Formula

C27H29NO4

Molecular Weight

431.5 g/mol

IUPAC Name

(6aS,11aS)-N,N-diethyl-3-methoxy-9-phenylmethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-7-amine

InChI

InChI=1S/C27H29NO4/c1-4-28(5-2)23-13-20(30-16-18-9-7-6-8-10-18)15-25-26(23)22-17-31-24-14-19(29-3)11-12-21(24)27(22)32-25/h6-15,22,27H,4-5,16-17H2,1-3H3/t22-,27-/m1/s1

InChI Key

SOWUFAOKGPBAOK-AJTFRIOCSA-N

Isomeric SMILES

CCN(CC)C1=C2[C@H]3COC4=C([C@H]3OC2=CC(=C1)OCC5=CC=CC=C5)C=CC(=C4)OC

Canonical SMILES

CCN(CC)C1=C2C3COC4=C(C3OC2=CC(=C1)OCC5=CC=CC=C5)C=CC(=C4)OC

Origin of Product

United States

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